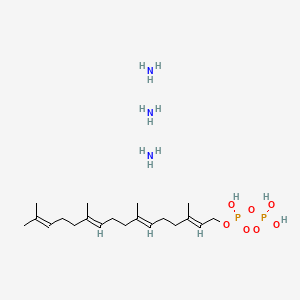
Geranylgeranyl pyrophosphate (triammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranylgeranyl pyrophosphate (triammonium) is a chemical compound that plays a crucial role in various biological processes. It is an intermediate in the biosynthesis of diterpenes and diterpenoids, and it serves as a precursor to carotenoids, gibberellins, tocopherols, and chlorophylls . This compound is also involved in the prenylation of proteins, which is essential for the proper localization and function of these proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geranylgeranyl pyrophosphate (triammonium) is synthesized through the head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units with dimethylallyl pyrophosphate (DMAPP) by the enzyme geranylgeranyl pyrophosphate synthase . The reaction conditions typically involve the use of a buffer solution to maintain the pH and temperature suitable for enzyme activity.
Industrial Production Methods
In industrial settings, geranylgeranyl pyrophosphate (triammonium) is produced using microbial fermentation processes. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae are genetically engineered to overproduce the enzymes required for the synthesis of this compound . The fermentation process is optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Geranylgeranyl pyrophosphate (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different diterpenoids.
Reduction: It can be reduced to form geranylgeraniol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include diterpenoids, geranylgeraniol, and various substituted derivatives that have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
Geranylgeranyl pyrophosphate (triammonium) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and diterpenoids.
Mecanismo De Acción
Geranylgeranyl pyrophosphate (triammonium) exerts its effects through the prenylation of proteins. This post-translational modification involves the addition of the geranylgeranyl group to specific proteins, which is essential for their proper localization and function within cells . The molecular targets of this compound include small GTPases, which are involved in various cellular processes such as signal transduction, cell growth, and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Farnesyl pyrophosphate: Another intermediate in the biosynthesis of terpenoids.
Geranyl pyrophosphate: A precursor to monoterpenes.
Geranylgeraniol: A reduced form of geranylgeranyl pyrophosphate.
Uniqueness
Geranylgeranyl pyrophosphate (triammonium) is unique due to its role as a precursor to a wide range of biologically important compounds, including carotenoids, gibberellins, tocopherols, and chlorophylls . Its involvement in protein prenylation also sets it apart from other similar compounds, as this modification is crucial for the proper function and localization of many proteins within cells .
Propiedades
Fórmula molecular |
C20H45N3O7P2 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
azane;phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |
Clave InChI |
DPBMYHRTNHKGIT-XGVVNRHLSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C.N.N.N |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


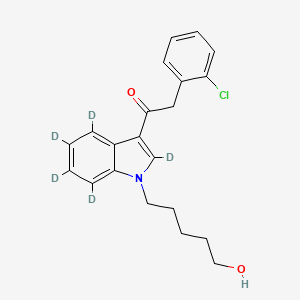
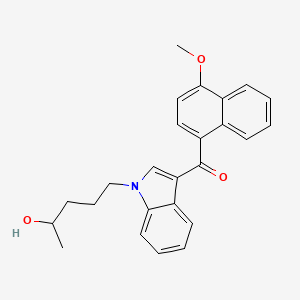
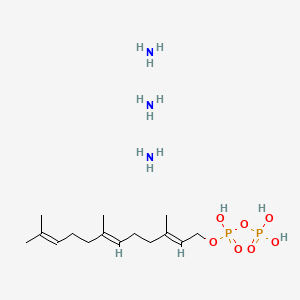

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S,8R,11Z,15R,18R,25R,26S,35S,37R,46S,53R,59R)-18-[(2R,3S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1R)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766288.png)
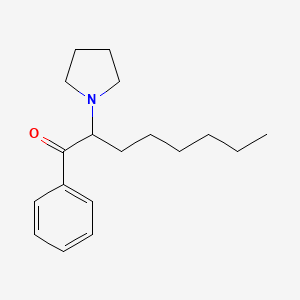
![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766299.png)
![[(4E,6Z,8S,10E,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766300.png)
![(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione](/img/structure/B10766309.png)
![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,6R,8R,11S)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B10766321.png)
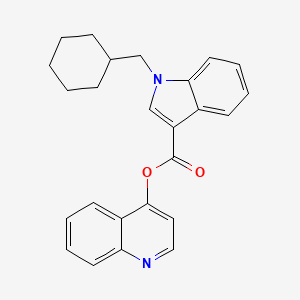
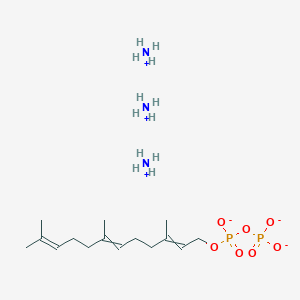
![[(9S,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766355.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46R,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766365.png)
